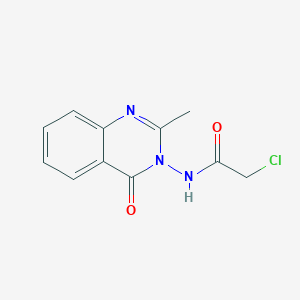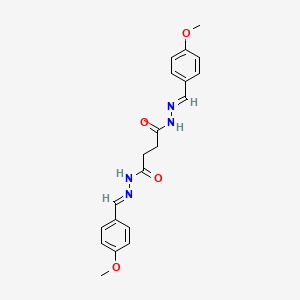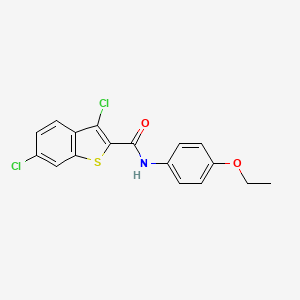![molecular formula C16H12Cl4N4O3S B11706001 3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706001.png)
3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of a nitro group to a phenyl ring.
Chlorination: Addition of chlorine atoms to the intermediate compounds.
Carbamothioylation: Introduction of a carbamothioyl group.
Amidation: Formation of the final benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and controlled environments to ensure the purity and yield of the product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas in the presence of a catalyst.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-(3-(trifluoromethyl)anilino)ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(1-piperidinyl)ethyl)benzamide
Uniqueness
3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group and multiple chlorine atoms make it particularly reactive and versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C16H12Cl4N4O3S |
|---|---|
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
3-chloro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl4N4O3S/c17-10-4-1-3-9(7-10)13(25)22-14(16(18,19)20)23-15(28)21-11-5-2-6-12(8-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
Clave InChI |
MTGFLIMYEGBELY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)
![N'-[(1E)-1-phenylethylidene]furan-2-carbohydrazide](/img/structure/B11705950.png)

![2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11705961.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705965.png)

![2,4-dibromo-6-[(E)-{[4-(4-chlorophenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11705972.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705998.png)
![N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide](/img/structure/B11706004.png)
![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)
